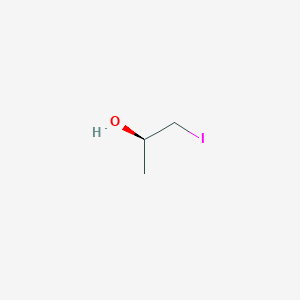

(R)-1-Iodopropan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

847609-92-1 |

|---|---|

Molecular Formula |

C3H7IO |

Molecular Weight |

185.99 g/mol |

IUPAC Name |

(2R)-1-iodopropan-2-ol |

InChI |

InChI=1S/C3H7IO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 |

InChI Key |

PMHHCLXJMNLEIE-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CI)O |

Canonical SMILES |

CC(CI)O |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for R 1 Iodopropan 2 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis, or asymmetric synthesis, involves a chemical reaction or sequence that preferentially forms one enantiomer or diastereomer over others. libretexts.org Several key strategies have been developed to achieve this for chiral alcohols and halohydrins, which are applicable to the synthesis of (R)-1-Iodopropan-2-ol.

Chiral Pool Approaches Utilizing Stereospecific Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. This approach leverages the existing stereochemistry of the starting material to build the desired chiral molecule.

A plausible and effective chiral pool approach for synthesizing this compound begins with (S)-lactic acid. The stereocenter of (S)-lactic acid directly corresponds to the required (R)-stereocenter of the target alcohol after chemical modification. A potential synthetic route involves the reduction of the carboxylic acid moiety of (S)-lactic acid to a primary alcohol, yielding (S)-propane-1,2-diol. This transformation can be achieved using a reducing agent like lithium aluminum hydride. The resulting diol can then undergo a regioselective substitution reaction. By selectively activating the primary hydroxyl group, for example, through tosylation or mesylation, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide), the primary alcohol is converted to an iodo group, yielding this compound. The stereochemistry is inverted at the C-1 position during this process, but the crucial C-2 stereocenter, originating from (S)-lactic acid, remains untouched, thus ensuring the desired (R)-configuration of the final product.

Another viable stereospecific precursor is (S)-propylene oxide. wikipedia.org As a chiral epoxide, its ring-opening with an iodide nucleophile, such as that generated from trimethylsilyl (B98337) iodide, proceeds with high regioselectivity and stereospecificity. The nucleophilic attack occurs at the less sterically hindered C-1 position, leading to the formation of this compound. This method is advantageous due to its atom economy and directness.

Asymmetric Catalysis in the Formation of Chiral C-I Bonds

Asymmetric catalysis is a powerful method for generating chiral molecules, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product. rsc.org For the synthesis of this compound, this can involve the asymmetric iodohydroxylation of an achiral alkene, such as propene. researchgate.net

This transformation introduces both the iodo and hydroxyl groups across the double bond in an enantioselective manner. The development of chiral catalysts, often based on transition metals complexed with chiral ligands, is central to this strategy. rsc.org For instance, Lewis acid-catalyzed asymmetric halohydrin reactions have been performed using N-halosuccinimides as the halogen source. researchgate.net While specific high-yielding examples for the iodohydroxylation of propene to this compound are not extensively documented, the principle has been applied to related systems. For example, chiral phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts, can control the stereoselective functionalization of prochiral nucleophiles through the formation of chiral ion pairs. beilstein-journals.org The development of chiral hypervalent iodine reagents also presents opportunities for asymmetric C-I bond formation. sioc-journal.cn

Enantioselective Transformations of Achiral or Racemic 1-Iodopropan-2-ol (B1282356) Precursors

This strategy involves converting an achiral precursor or resolving a racemic mixture into the desired enantiomerically pure product. A key achiral precursor for this compound is 1-iodopropan-2-one. researchgate.net The enantioselective reduction of the ketone functionality is a well-established method for producing chiral secondary alcohols. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. Chiral ruthenium or rhodium complexes, bearing ligands such as chiral diphosphines (e.g., BINAP) or diamines, are effective catalysts for such reductions, affording the target alcohol in high enantiomeric excess.

Alternatively, kinetic resolution of racemic 1-iodopropan-2-ol offers a powerful route to the (R)-enantiomer. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov Enzymatic kinetic resolution, particularly using lipases, is a widely used and highly effective method. nih.govrais.ismdpi.com In a typical procedure, racemic 1-iodopropan-2-ol is subjected to acylation using an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL-C). nih.gov The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate, leaving the unreacted this compound in high enantiomeric purity. The reaction can be stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of the desired (R)-alcohol. mdpi.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols Note: This table presents data for analogous secondary alcohols to illustrate the principle of kinetic resolution, as specific data for 1-iodopropan-2-ol is not readily available.

| Substrate | Lipase | Acyl Donor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| rac-1-(2,6-dimethylphenoxy)propan-2-ol | Pseudomonas fluorescens lipase | - (Hydrolysis of acetate) | (R)-alcohol | >99% | mdpi.com |

| rac-1,2-diols | Pseudomonas cepacia lipase (PSL-C) | Vinyl acetate (B1210297) | (S)-acetate / (R)-diol | Good enantioselectivity | nih.gov |

| rac-Propane-1,2-diol (trityl-protected) | Mucor miehei lipase (Lipozyme) | - (Transacetylation) | (R)-enantiomer acetylated | Completely enantioselective | rais.is |

Direct Asymmetric Iodination Methodologies

A highly efficient route to chiral iodo compounds involves the direct asymmetric α-iodination of a carbonyl precursor. For the synthesis of this compound, this would begin with the asymmetric iodination of propanal to yield (R)-2-iodopropanal, which can then be readily reduced to the target alcohol.

Organocatalysis has emerged as a powerful tool for this transformation. rsc.org Research has shown that chiral bifunctional amino alcohols, derived from a binaphthyl framework, can effectively catalyze the direct asymmetric α-iodination of aldehydes using N-iodosuccinimide (NIS) as the iodine source. organic-chemistry.orgresearchgate.netnih.gov The catalyst activates the NIS through hydrogen bonding while simultaneously forming a chiral enamine intermediate with the aldehyde, thereby controlling the facial selectivity of the iodination. organic-chemistry.orgresearchgate.net This method has been shown to produce α-iodoaldehydes with excellent enantioselectivities, often exceeding 90% ee. organic-chemistry.orgresearchgate.net Subsequent reduction of the resulting (R)-2-iodopropanal with a mild reducing agent like sodium borohydride (B1222165) would furnish this compound, typically without racemization of the newly formed stereocenter.

Table 2: Organocatalytic Asymmetric α-Iodination of Aldehydes Note: This table illustrates the general methodology with representative aldehydes.

| Aldehyde | Catalyst | Iodine Source | Yield of α-Iodoaldehyde | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Various Aldehydes | Axially Chiral Bifunctional Amino Alcohol | NIS | Moderate to High | 90-99% | organic-chemistry.orgresearchgate.net |

| Various Aldehydes | Diphenylpyrrolidine derivative | NIS | Good | up to 89% | rsc.org |

Diastereomeric Resolution and Kinetic Resolution Techniques for 1-Iodopropan-2-ol Isomers

Resolution techniques are classical methods for separating enantiomers from a racemic mixture. libretexts.orgminia.edu.eg Unlike kinetic resolution, which destroys one enantiomer (or converts it to another compound), diastereomeric resolution separates the enantiomers, allowing, in principle, for the recovery of both. libretexts.org

Formation and Separation of Diastereomeric Derivatives

This method involves reacting the racemic mixture of 1-iodopropan-2-ol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated by conventional techniques such as fractional crystallization or chromatography. libretexts.orgminia.edu.egaocs.org

For racemic 1-iodopropan-2-ol, a common approach is to esterify it with an enantiomerically pure chiral carboxylic acid, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative like camphorsultam dichlorophthalic acid (CSDP acid). libretexts.orgmdpi.com This reaction produces a mixture of two diastereomeric esters: ((R)-alcohol-(R)-acid) and ((S)-alcohol-(R)-acid). These diastereomers can then be separated, for instance, by careful recrystallization, where the less soluble diastereomer crystallizes out of solution first. libretexts.org Alternatively, chromatographic separation, such as High-Performance Liquid Chromatography (HPLC) on a standard silica (B1680970) gel column, can be highly effective for separating diastereomeric esters. mdpi.com Once a pure diastereomer is isolated, the chiral resolving agent is cleaved off, typically by hydrolysis, to yield the enantiomerically pure this compound. The chiral resolving agent can often be recovered and reused, which is an important consideration for industrial applications. justia.com

Enantioselective Kinetic Resolutions

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rates of each enantiomer with a chiral catalyst or reagent, allowing for the enrichment of the less reactive enantiomer. msu.eduresearchgate.net For a kinetic resolution to be effective, a selectivity factor (s) of 20 or more is generally required. msu.edu This method is particularly significant in the pharmaceutical industry for producing high-value, enantioenriched compounds. researchgate.net

In the context of resolving racemic alcohols, lipase-catalyzed reactions are common. For instance, the kinetic resolution of racemic 3-methyl-2-cyclohexen-1-ol (B1293851) has been achieved using Lipozyme™, a lipase immobilized on silica, in a process involving vinyl acetate for acetylation. nih.gov While specific examples detailing the kinetic resolution of 1-iodopropan-2-ol are not prevalent in the provided search results, the principles of lipase-catalyzed resolution of secondary alcohols are well-established and could theoretically be applied. msu.edunih.gov

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution, offering a theoretical yield of up to 100% for a single enantiomer from a racemic starting material. thieme.dedicp.ac.cn This is achieved by combining the kinetic resolution with an in-situ racemization of the starting material, continuously converting the slower-reacting enantiomer into the faster-reacting one. thieme.de

Synthesis of 1-Iodopropan-2-ol via Established Routes (leading to potential racemic mixtures for subsequent resolution)

The following sections describe common synthetic routes that produce 1-iodopropan-2-ol, often as a racemic mixture, which can then be subjected to resolution techniques to isolate the (R)-enantiomer.

A standard laboratory method for preparing iodoalkanes involves the reaction of an alcohol with phosphorus(III) iodide (PI3). docbrown.info The PI3 is typically generated in situ by warming a mixture of red phosphorus and iodine with the corresponding alcohol. docbrown.info For the synthesis of 2-iodopropane (B156323) from propan-2-ol, the reaction proceeds as follows:

2P + 3I₂ → 2PI₃ 3CH₃CH(OH)CH₃ + PI₃ → 3CH₃CHICH₃ + H₃PO₃ docbrown.info

This method avoids the use of strong oxidizing acids like concentrated sulfuric acid, which would oxidize iodide ions to iodine. docbrown.info

The conversion of propene to 1-iodopropane (B42940) can be achieved through a two-step process. doubtnut.comdoubtnut.com First, propene undergoes an anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxide to yield 1-bromopropane. doubtnut.com This is followed by a halogen exchange reaction.

Step 1: Anti-Markovnikov Addition CH₃CH=CH₂ + HBr (with peroxide) → CH₃CH₂CH₂Br doubtnut.com

Step 2: Halogen Exchange (Finkelstein Reaction) CH₃CH₂CH₂Br + NaI (in acetone) → CH₃CH₂CH₂I + NaBr doubtnut.com

This sequence specifically yields 1-iodopropane, not the target 1-iodopropan-2-ol. To obtain 1-iodopropan-2-ol from propene, a different strategy would be required, likely involving the initial formation of propan-2-ol or a related derivative.

The Finkelstein reaction is a cornerstone of halogen-exchange chemistry, particularly for synthesizing iodoalkanes from chloroalkanes or bromoalkanes. manac-inc.co.jp This SN2 reaction involves treating the alkyl chloride or bromide with an alkali iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar solvent like acetone (B3395972) or acetonitrile. manac-inc.co.jp

For example, 1-chloropropan-2-ol can be converted to 1-iodopropan-2-ol by reacting it with sodium iodide in acetone. The choice of solvent is crucial, as the solubility of the resulting sodium chloride or bromide in acetone is low, driving the equilibrium towards the formation of the iodoalkane. manac-inc.co.jp

In some cases, to increase the concentration of iodide ions and potentially enhance reaction rates, other iodide salts like magnesium iodide (MgI₂) or calcium iodide (CaI₂) may be employed. manac-inc.co.jp Catalysts such as dibenzo-18-crown-6 (B77160) can also be used to facilitate the reaction, as demonstrated in the synthesis of 3-alkoxy-2-hydroxy-1-iodopropanes from their corresponding chlorides. mdpi.com

Stereochemical Characterization and Enantiopurity Assessment of R 1 Iodopropan 2 Ol

Principles of Chirality and Assignment of R/S Configuration to 1-Iodopropan-2-ol (B1282356)

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. vt.edu Molecules that exhibit chirality are called enantiomers. chemistrysteps.com The structural feature that most commonly leads to chirality in organic molecules is the presence of a stereocenter, which is a carbon atom bonded to four different substituents. masterorganicchemistry.com In the case of 1-Iodopropan-2-ol, the second carbon atom (C2) is a stereocenter as it is attached to a hydrogen atom (H), a hydroxyl group (-OH), a methyl group (-CH₃), and an iodomethyl group (-CH₂I).

The absolute configuration of a stereocenter is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules. psiberg.comwikipedia.org This systematic nomenclature provides an unambiguous description of the three-dimensional arrangement of the substituents around the chiral center. psiberg.com

The assignment of the R/S configuration to 1-Iodopropan-2-ol follows a stepwise process:

Priority Assignment: Each of the four groups attached to the stereocenter is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. chemistrysteps.comvanderbilt.edu

For 1-Iodopropan-2-ol, the priorities are as follows:

-OH (Oxygen, atomic number 8) - Priority 1

-CH₂I (Carbon, atomic number 6) - To differentiate between the two carbon-containing groups, we look at the atoms attached to them. The carbon of the -CH₂I group is bonded to an iodine atom (atomic number 53), while the carbon of the -CH₃ group is bonded to three hydrogen atoms (atomic number 1). Therefore, -CH₂I has a higher priority. - Priority 2

-CH₃ (Carbon, atomic number 6) - Priority 3

-H (Hydrogen, atomic number 1) - Priority 4

Molecular Orientation: The molecule is oriented in space so that the lowest priority group (in this case, the hydrogen atom) is pointing away from the viewer. myheplus.comlibretexts.org

Determining the Configuration: With the molecule properly oriented, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. chemistrysteps.com

If the direction of this progression is clockwise , the configuration is assigned as R . masterorganicchemistry.com

If the direction is counter-clockwise , the configuration is assigned as S . psiberg.com

For (R)-1-Iodopropan-2-ol, the arrangement of the substituents from priority 1 to 3 traces a clockwise path when the hydrogen atom is pointing away, thus leading to its "R" designation.

Determination of Enantiomeric Excess (ee) and Enantiomeric Ratio (er)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It indicates the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40% (70% - 30%). wikipedia.org The enantiomeric ratio (er) is the ratio of the two enantiomers. For a mixture with an ee of 40%, the er would be 70:30.

Several analytical techniques are employed to determine the enantiomeric excess and enantiomeric ratio of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. vt.edu The choice of the CSP and the mobile phase composition are crucial for achieving effective separation. researchgate.net For chiral alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Hypothetical Chiral HPLC Data for a Sample of 1-Iodopropan-2-ol

| Enantiomer | Retention Time (min) | Peak Area |

| (S)-1-Iodopropan-2-ol | 8.54 | 15000 |

| This compound | 10.21 | 135000 |

In this hypothetical example, the enantiomeric excess of the (R)-isomer would be calculated as: ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100 = [ (135000 - 15000) / (135000 + 15000) ] * 100 = 80%

Gas chromatography (GC) with a chiral stationary phase is another effective method for the enantioseparation of volatile chiral compounds, including alcohols. nih.govchromatographyonline.com The principle is similar to chiral HPLC, where the differential interaction between the enantiomers and the chiral stationary phase leads to their separation. azom.com Cyclodextrin derivatives are commonly used as chiral stationary phases in GC. nih.govchromatographyonline.com For alcohols, derivatization to a more volatile ester or ether may sometimes be necessary to improve the separation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). nih.govmdpi.com These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. libretexts.org These diastereomeric complexes have different magnetic environments, resulting in separate signals for the two enantiomers in the NMR spectrum. libretexts.org Lanthanide-based chiral shift reagents are often used for this purpose. libretexts.org The enantiomeric excess can be determined by integrating the corresponding signals. nih.gov

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.com Each enantiomer rotates the plane of polarized light by an equal amount but in opposite directions. anton-paar.com The measured optical rotation (α) is proportional to the concentration of the chiral substance, the path length of the light through the sample, and the specific rotation [α], which is a characteristic physical property of the compound. anton-paar.com

The enantiomeric excess can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]max) * 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

Table 2: Specific Rotation Data for 1-Iodopropan-2-ol Enantiomers

| Enantiomer | Specific Rotation [α] (c=1, CHCl₃) |

| This compound | -5.9° |

| (S)-1-Iodopropan-2-ol | +5.9° |

Note: The sign of rotation (+ or -) does not directly correlate with the R or S designation.

Methodologies for Absolute Configuration Assignment of this compound

While the R/S nomenclature provides a theoretical assignment of the absolute configuration, experimental verification is often necessary. Several methods can be used to determine the absolute configuration of a chiral molecule like this compound.

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional structure and thus the absolute configuration. This is often considered the "gold standard" for absolute configuration assignment.

Chemical Correlation: The absolute configuration can be determined by chemically converting the compound of unknown configuration to a compound of known absolute configuration through a series of stereochemically defined reactions. For instance, this compound can be synthesized from a starting material of known configuration, such as (R)-propylene oxide. sigmaaldrich.com Since the reaction of an epoxide with an iodide source typically proceeds with inversion of configuration at one of the carbon centers, the stereochemistry of the product can be inferred.

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can be used to determine the absolute configuration by comparing the experimental spectra to those of related compounds with known configurations or to theoretical calculations.

Mechanistic Investigations and Chemical Transformations of R 1 Iodopropan 2 Ol

Nucleophilic Substitution Reactions at the Primary Iodinated Carbon

The primary carbon atom bonded to the iodine in (R)-1-Iodopropan-2-ol is the principal site for nucleophilic substitution reactions. The large size and high polarizability of the iodide ion make it an excellent leaving group, facilitating both S(_N)1 and S(_N)2 reaction pathways. The operative mechanism is largely dictated by the nature of the nucleophile, the solvent polarity, and the reaction conditions.

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. In the case of this compound, the chiral center is at the C2 position, which is adjacent to the site of nucleophilic attack (C1). Therefore, the substitution reaction at the primary iodinated carbon does not directly involve the chiral center, and as such, the configuration of the C2 carbon is retained.

The reaction proceeds via a backside attack, where the nucleophile approaches the C1 carbon from the side opposite to the iodine atom. This is to minimize steric hindrance and electrostatic repulsion between the incoming nucleophile and the departing iodide ion. The transition state involves a trigonal bipyramidal geometry around the C1 carbon, with the nucleophile and the leaving group occupying the axial positions.

For an S(_N)2 reaction to be favored, strong nucleophiles and polar aprotic solvents are generally preferred. Strong nucleophiles are necessary to facilitate the concerted displacement of the leaving group, while polar aprotic solvents can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its nucleophilicity.

| Nucleophile | Product | Stereochemistry at C2 |

|---|---|---|

| CN⁻ | (R)-3-hydroxybutanenitrile | Retention |

| N₃⁻ | (R)-1-azidopropan-2-ol | Retention |

| CH₃S⁻ | (R)-1-(methylthio)propan-2-ol | Retention |

| OH⁻ | Propane-1,2-diol | (Achiral product) |

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation. The second step involves the rapid attack of a nucleophile on the carbocation.

In the case of this compound, the formation of a primary carbocation at the C1 position is highly unfavorable due to its instability. Primary carbocations are significantly less stable than secondary and tertiary carbocations. Therefore, a direct S(_N)1 reaction at the primary iodinated carbon is highly unlikely under normal conditions.

However, if an S(_N)1 pathway were to be forced, for instance, through the use of a very poor nucleophile in a strongly ionizing, polar protic solvent, the resulting primary carbocation would be planar. Nucleophilic attack could then occur from either face of the carbocation, leading to a racemic mixture of products if the substitution were to occur at a chiral center. Since the substitution in this compound occurs at the achiral C1 position, the stereochemistry at the adjacent C2 chiral center would be preserved, assuming no rearrangement occurs. It is important to reiterate that the S(_N)1 pathway is not a favored mechanism for primary halides like this compound.

The choice between the S(_N)1 and S(_N)2 pathway is critically influenced by the structure of the nucleophile and the polarity of the solvent.

Nucleophile Structure:

Strong Nucleophiles: Species with a high electron density, often negatively charged and with low electronegativity, are strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻). These favor the S(_N)2 mechanism as they are potent enough to displace the leaving group in a single step.

Weak Nucleophiles: Neutral molecules with lone pairs of electrons, such as water and alcohols, are generally weak nucleophiles. They are less likely to initiate an S(_N)2 reaction and would favor an S(_N)1 pathway if a stable carbocation could be formed. Given the primary nature of the substrate, reactions with weak nucleophiles are generally very slow.

Solvent Polarity:

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) have O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both cations and anions. By strongly solvating the nucleophile, they can hinder its ability to perform a backside attack, thus slowing down S(_N)2 reactions. Conversely, their ability to stabilize the charged transition state and the carbocation intermediate makes them favorable for S(_N)1 reactions.

Polar Aprotic Solvents: Solvents such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipole moments but lack O-H or N-H bonds. They are good at solvating cations but not anions. This leaves the nucleophile relatively "naked" and more reactive, thereby accelerating S(_N)2 reactions.

| Nucleophile Strength | Solvent Type | Favored Mechanism |

|---|---|---|

| Strong | Polar Aprotic | S(_N)2 |

| Strong | Polar Protic | S(_N)2 (slower rate) |

| Weak | Polar Protic | S(_N)1 (highly disfavored for this substrate) |

| Weak | Polar Aprotic | Very slow or no reaction |

Elimination Reactions and Byproduct Formation

The treatment of this compound with a base can initiate elimination reactions, leading to the formation of various products. The nature of the base employed plays a crucial role in determining the major and minor products of the reaction. The primary competition exists between substitution and elimination pathways.

Under conditions favoring elimination, the abstraction of a proton from the carbon adjacent to the hydroxyl-bearing carbon (the α-carbon) or the iodine-bearing carbon (the β-carbon) can occur. The regioselectivity of this elimination is dictated by several factors, including the steric hindrance of the base and the acidity of the protons.

Zaitsev vs. Hofmann Elimination:

Zaitsev's Rule: In many elimination reactions, the more substituted (and therefore more stable) alkene is the major product. This is known as the Zaitsev product. For this compound, removal of a proton from the internal carbon would lead to the formation of an enol, which would tautomerize to acetone. However, the more likely elimination pathway involves the formation of a carbon-carbon double bond.

Hofmann's Rule: When a bulky base is used, the less sterically hindered proton is preferentially removed, leading to the formation of the less substituted alkene, known as the Hofmann product. libretexts.orgchemistrysteps.comchemistnotes.com

In the case of this compound, the primary elimination byproduct anticipated is allyl alcohol . This would result from the abstraction of a proton from the methyl group (a β-proton) and subsequent elimination of the iodide ion. The use of a sterically hindered base, such as potassium tert-butoxide, would be expected to favor the formation of allyl alcohol. masterorganicchemistry.com Conversely, a smaller, less hindered base might lead to a mixture of products, though the intramolecular substitution to form propylene (B89431) oxide is often the dominant pathway.

The competition between elimination and the more facile intramolecular substitution is a key aspect of the reactivity of this compound. The formation of propylene oxide is generally favored due to the proximity of the reacting groups.

| Base | Expected Major Elimination Byproduct | Governing Principle |

| Potassium tert-butoxide (bulky base) | Allyl alcohol | Hofmann's Rule chemistrysteps.comchemistnotes.com |

| Sodium ethoxide (less bulky base) | Mixture, with potential for some Zaitsev-type products, but intramolecular substitution is likely to dominate. | Zaitsev's Rule chadsprep.com |

Intramolecular Rearrangement Processes

A prominent and mechanistically significant reaction of this compound is its intramolecular rearrangement to form propylene oxide. This transformation is a classic example of neighboring group participation (NGP) , also known as anchimeric assistance. libretexts.orgchemistrysteps.com

The process is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide. The resulting negatively charged oxygen atom then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the iodine atom. This intramolecular S(_N)2 attack displaces the iodide ion, a good leaving group, and results in the formation of a three-membered cyclic ether, propylene oxide.

This intramolecular cyclization is generally a rapid and efficient process due to the favorable proximity of the reacting centers, which leads to a high effective molarity of the internal nucleophile. The stereochemistry of the starting material is crucial; the (R)-configuration of 1-iodopropan-2-ol (B1282356) leads to the formation of (R)-propylene oxide, as the S(_N)2 reaction proceeds with an inversion of configuration at the carbon bearing the iodine.

The formation of the epoxide is often the main reaction pathway, frequently outcompeting intermolecular substitution or elimination reactions, especially when a non-nucleophilic base is used.

Reaction Scheme for Intramolecular Rearrangement:

This compound + Base → (R)-Propylene oxide + HI

Kinetic and Mechanistic Studies on C-I Bond Reactivity and Activation

The reactivity of the carbon-iodine (C-I) bond in this compound is central to its chemical transformations. The C-I bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.

Kinetic studies on the formation of epoxides from halohydrins have shown that the rate of reaction is significantly influenced by the nature of the halogen. Iodohydrins, such as this compound, are expected to cyclize more rapidly than the corresponding bromo- or chlorohydrins due to the superior leaving group ability of iodide.

The neighboring group participation of the hydroxyl group significantly accelerates the rate of C-I bond cleavage compared to a similar primary alkyl iodide lacking the hydroxyl group. This rate enhancement is a hallmark of anchimeric assistance. The formation of a cyclic, three-membered transition state during the intramolecular S(_N)2 reaction is a key feature of this mechanism.

While specific kinetic data for this compound is not extensively reported in readily available literature, studies on analogous systems provide insight. For instance, the kinetics of epoxide formation are typically first-order with respect to the halohydrin and the base. The rate constant for the cyclization of iodohydrins is generally large, reflecting the low activation energy of this intramolecular process.

Factors Influencing C-I Bond Reactivity:

| Factor | Effect on C-I Bond Cleavage Rate | Reason |

| Neighboring Hydroxyl Group | Significant rate enhancement | Intramolecular nucleophilic attack (NGP) libretexts.orgchemistrysteps.com |

| Solvent Polarity | Increased rate in polar protic solvents | Stabilization of the departing iodide ion |

| Base Strength | Increased rate with stronger bases | Promotes formation of the nucleophilic alkoxide |

Applications of R 1 Iodopropan 2 Ol in Asymmetric Organic Synthesis

Role as a Chiral Building Block for the Construction of Complex Molecular Architectures

The inherent chirality of (R)-1-Iodopropan-2-ol makes it an excellent starting point for the synthesis of more complex chiral molecules. The stereochemically defined secondary alcohol and the reactive carbon-iodine bond provide two distinct points for sequential and stereocontrolled modifications. This allows for the introduction of new stereocenters with a high degree of predictability, a crucial aspect in the total synthesis of natural products and other intricate organic molecules.

One of the primary applications of this compound as a chiral building block is its conversion to the corresponding chiral epoxide, (R)-propylene oxide. This transformation is typically achieved via an intramolecular Williamson ether synthesis, where treatment with a base promotes the deprotonation of the hydroxyl group, which then acts as an internal nucleophile to displace the iodide. Chiral epoxides are highly sought-after intermediates in organic synthesis due to their propensity to undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds with controlled stereochemistry.

| Starting Material | Reagent | Product | Application |

| This compound | Base (e.g., NaOH, KOH) | (R)-Propylene oxide | Synthesis of chiral diols, amino alcohols, and other functionalized propan-2-ol derivatives. |

The resulting (R)-propylene oxide can then be utilized in a myriad of synthetic transformations. For instance, reaction with organocuprates can lead to the formation of new carbon-carbon bonds with inversion of configuration at the attacked carbon, providing access to a range of enantioenriched secondary alcohols.

Precursor in the Generation of Chiral Organometallic Species

The carbon-iodine bond in this compound provides a handle for the generation of chiral organometallic reagents. These reagents, which incorporate a metal atom directly bonded to a chiral organic framework, are powerful tools for asymmetric synthesis, enabling the stereoselective formation of new chemical bonds.

A prominent example is the preparation of chiral Grignard reagents. By reacting this compound (often after protection of the hydroxyl group) with magnesium metal, a chiral organomagnesium species can be formed. The configurational stability of such Grignard reagents is a critical factor and can be influenced by factors such as the solvent and the nature of the protecting group. These chiral Grignard reagents can then participate in reactions with various electrophiles, such as aldehydes, ketones, and imines, to generate new stereocenters with a predictable outcome.

| Precursor | Metal | Chiral Organometallic Species | Potential Application |

| This compound (protected) | Magnesium (Mg) | Chiral Grignard Reagent | Asymmetric addition to carbonyls and imines. |

| This compound (protected) | Lithium (Li) | Chiral Organolithium Reagent | Nucleophilic addition and substitution reactions. |

While the direct generation of stable, enantiomerically pure Grignard reagents from chiral secondary halides can be challenging, modern techniques and the use of specific additives have improved their accessibility and utility in stereoselective synthesis.

Synthetic Utility in Stereoselective Functionalization Reactions (e.g., C-C bond formation, C-N bond formation)

This compound serves as a versatile substrate in a variety of stereoselective functionalization reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with control over the stereochemical outcome.

Stereoselective C-C Bond Formation: The iodide in this compound can be displaced by a wide range of carbon nucleophiles in SN2 reactions. The stereochemistry of the starting material dictates the stereochemistry of the product, proceeding with inversion of configuration at the carbon center. This allows for the enantioselective introduction of various alkyl, alkenyl, and alkynyl groups.

Stereoselective C-N Bond Formation: Similarly, nitrogen nucleophiles, such as azides, amines, and amides, can displace the iodide to form chiral amines and their derivatives. This is a particularly important transformation in medicinal chemistry, as the amine functional group is a common feature in many biologically active molecules. The direct amination of this compound or its derivatives provides a straightforward route to enantioenriched 1-aminopropan-2-ols, which are valuable chiral building blocks in their own right. Iodine-mediated C-N bond formation is a recognized strategy in organic synthesis, and the chiral nature of this compound allows for the stereocontrolled application of this methodology.

| Reaction Type | Nucleophile | Product Class | Significance |

| C-C Bond Formation | Organocuprates, Enolates | Chiral Alcohols, Carbonyl Compounds | Construction of complex carbon skeletons. |

| C-N Bond Formation | Azide (N3-), Amines | Chiral Azides, Chiral Amines | Synthesis of nitrogen-containing bioactive molecules. |

Enabling Synthesis of Biologically Active and Pharmaceuthetically Relevant Chiral Intermediates

The utility of this compound is perhaps most significantly demonstrated in its application to the synthesis of biologically active molecules and key pharmaceutical intermediates. The ability to introduce specific stereochemistry at a defined position is paramount in drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

A prime example of the importance of chiral intermediates derived from this compound is in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. Many beta-blockers are chiral and are marketed as single enantiomers. The synthesis of these drugs often involves a key chiral intermediate, a glycidyl (B131873) ether, which can be prepared from a chiral halohydrin. For instance, this compound can be converted to (R)-epichlorohydrin, a versatile precursor for a wide range of beta-blockers. The reaction of (R)-epichlorohydrin with various phenols, followed by ring-opening with an appropriate amine, leads to the desired (S)-enantiomer of the beta-blocker, which is typically the more active isomer.

| Chiral Intermediate | Derived from | Target Drug Class | Example(s) |

| (R)-Propylene oxide | This compound | - | Precursor for various chiral pharmaceuticals. |

| (R)-Epichlorohydrin | This compound | Beta-blockers | Propranolol, Atenolol |

Furthermore, the chiral building blocks derived from this compound are valuable in the synthesis of other classes of therapeutic agents, including potential antiviral and anticancer agents, where specific stereoisomers are required for optimal activity and reduced side effects. The development of efficient synthetic routes to these chiral intermediates is a critical aspect of modern pharmaceutical research and development.

Computational Chemistry Approaches to R 1 Iodopropan 2 Ol Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like (R)-1-Iodopropan-2-ol. DFT methods are used to determine the ground-state electronic energy of a molecule, from which a wide range of properties can be derived.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of transient species such as transition states. For this compound, a key reaction is the intramolecular Williamson ether synthesis to form propylene (B89431) oxide, which proceeds via an S(_N)2 mechanism.

Computational studies can model this reaction by identifying the structures of the reactant, the transition state, and the product. The transition state is a critical point on the reaction coordinate, representing the energy maximum that must be overcome for the reaction to proceed. By locating and characterizing the transition state, valuable information about the reaction's feasibility and kinetics can be obtained. For instance, DFT calculations can predict the activation energy for the ring-closing reaction of the corresponding alkoxide.

Illustrative DFT-Calculated Parameters for the Intramolecular S(_N)2 Reaction of the Alkoxide of this compound

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactant (alkoxide) | 0.00 | C-I: ~2.15, C-O: ~1.27 |

| Transition State | +18.5 | C-I: ~2.50 (breaking), C-O: ~2.05 (forming) |

| Product (propylene oxide + I) | -12.0 | C-O (epoxide): ~1.45 |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for such a reaction.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comyoutube.com. The energies and spatial distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of a molecule.

For this compound, the HOMO is typically associated with the lone pairs of the oxygen and iodine atoms, indicating these as potential sites for nucleophilic attack. The LUMO, on the other hand, is generally localized along the C-I bond, specifically at the carbon atom bearing the iodine, highlighting it as the primary electrophilic site for nucleophilic substitution reactions researchgate.net. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity researchgate.netajchem-a.com.

Illustrative FMO Properties for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -9.8 | Oxygen (n), Iodine (n) | Nucleophilic/Basic sites |

| LUMO | +1.2 | Carbon (σ*({C-I})), Iodine | Electrophilic site for S(_N)2 |

| HOMO-LUMO Gap | 11.0 | - | Indicates kinetic stability |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from FMO analysis.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atom due to its lone pairs, and a region of positive potential (electron-poor) on the iodine atom.

This positive region on the iodine atom, located along the extension of the C-I bond, is known as a "σ-hole" researchgate.netnih.gov. The presence of this σ-hole allows the iodine atom to act as a Lewis acid and participate in non-covalent interactions known as halogen bonds researchgate.netulisboa.pt. These interactions can play a significant role in the molecule's aggregation behavior and its interactions with other molecules in solution or in biological systems. Computational studies can quantify the strength of this σ-hole and predict the geometry and energy of potential halogen bonds nih.govacs.org.

Illustrative Electrostatic Potential Maxima (V(_{S,max})) on Halogen Atoms

| Compound | Halogen | V({S,max}) (kcal/mol) |

| This compound | I | +15 to +20 |

| Iodomethane | I | ~ +17 |

| Iodoethane | I | ~ +16 |

Note: The values for this compound are estimated based on typical values for iodoalkanes. The other values are representative from computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. The presence of an intramolecular hydrogen bond between the hydroxyl group and the iodine atom is a key conformational feature that can be investigated using MD.

Furthermore, MD simulations are crucial for understanding the effects of solvation. The behavior and reactivity of this compound can be significantly influenced by the surrounding solvent molecules. MD can model the explicit interactions between the solute and solvent, revealing how the solvent shell is structured and how it affects the conformational preferences and reaction dynamics of the molecule.

Quantum Chemical Studies on Stereoselectivity and Enantiodifferentiating Interactions

For a chiral molecule like this compound, understanding the stereochemical outcomes of its reactions is paramount. Quantum chemical methods can be employed to study the transition states of reactions involving chiral centers, allowing for the prediction of stereoselectivity. For example, in reactions with chiral reagents, computational models can predict which diastereomeric transition state is lower in energy, thus determining the major product.

These studies are particularly important for understanding enantiodifferentiating interactions, where a chiral molecule interacts differently with the two enantiomers of another chiral compound. By modeling these interactions, it is possible to gain a deeper understanding of chiral recognition phenomena, which are fundamental in many areas of chemistry and biology.

Correlation of Theoretical Predictions with Experimental Observations and Validation of Models

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties such as vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and reaction activation energies can be compared with experimentally measured values. Good agreement between theory and experiment lends confidence to the computational model and its predictions nih.gov.

For instance, the predicted geometries of halogen-bonded complexes involving this compound can be compared with crystallographic data if available. Similarly, the calculated activation energies for its reactions can be correlated with experimentally determined reaction rates. Discrepancies between theoretical predictions and experimental observations can highlight the limitations of the computational model and guide the development of more accurate theoretical methods nih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-1-Iodopropan-2-ol with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereospecific iodination of a chiral precursor, such as (R)-propan-2-ol, using iodine sources (e.g., KI/I₂) under controlled conditions. A modified approach from propanol synthesis ( ) could be adapted by substituting 1-iodopropane with chiral starting materials. Key steps include:

- Use of chiral catalysts (e.g., Sharpless conditions) or enzymatic resolution to ensure enantiomeric purity.

- Characterization via chiral HPLC or polarimetry to verify optical activity .

- Data Consideration : Compare yields and enantiomeric excess (ee) across different methods (e.g., Mitsunobu reaction vs. nucleophilic substitution).

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and NMR to confirm the iodine substitution pattern and stereochemistry.

- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular formula ().

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH and C-I stretches).

- Elemental Analysis : Confirm purity (>95%) and absence of halide impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stereochemical outcomes of reactions using this compound as a chiral building block?

- Methodological Answer :

- Systematic Review : Compare reaction conditions (solvent polarity, temperature, catalysts) across studies to identify variables affecting stereoselectivity.

- Mechanistic Studies : Employ computational methods (DFT calculations) to model transition states and predict steric/electronic influences.

- Replication : Reproduce conflicting experiments with rigorous control of moisture, oxygen, and reagent purity ( ).

- Data Contradiction Analysis : Tabulate published ee values and correlate with reaction parameters (e.g., Table 1).

| Study | Catalyst | Solvent | ee (%) | Reference |

|---|---|---|---|---|

| A | Pd/C | THF | 85 | |

| B | None | EtOH | 50 |

Q. What role does the stereochemistry of this compound play in its reactivity during nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The (R)-configuration may hinder backside attack in mechanisms, favoring retention or elimination pathways.

- Kinetic vs. Thermodynamic Control : Monitor product ratios under varying conditions (e.g., temperature, solvent) to determine dominant pathways.

- Isotopic Labeling : Use -labeled hydroxyl groups to track inversion/retention in substitution products .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility when working with this compound?

- Answer :

- Detailed Protocols : Follow ’s guidelines for Materials and Methods, including step-by-step reagent preparation (e.g., anhydrous solvents, inert atmosphere).

- Supporting Information : Archive raw spectral data, chromatograms, and computational input files in open-access repositories ( ).

- Peer Validation : Collaborate with independent labs to cross-verify results .

Q. What strategies are recommended for conducting a literature review on applications of this compound in asymmetric synthesis?

- Answer :

- Database Searches : Use SciFinder and Reaxys with keywords like “chiral iodopropanol” + “asymmetric catalysis.”

- Citation Tracking : Follow references in foundational papers (e.g., ) to identify trends.

- Gap Analysis : Highlight understudied areas (e.g., biocatalytic applications) using ’s FINER criteria .

Tables for Data-Driven Analysis

Table 1. Comparative Analysis of Synthetic Methods

Adapted from ’s reproducibility framework.

Table 2. Key Spectral Signatures of this compound

Derived from ’s experimental guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.